molecular formula C20H14N2O4 B5711010 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

Cat. No. B5711010
M. Wt: 346.3 g/mol
InChI Key: KUOWQIBQIUIWPT-UHFFFAOYSA-N
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Description

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNB-001 or PNB-001-01 and is a benzoxazole derivative.

Scientific Research Applications

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro. In material science, 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has been studied for its potential as a fluorescent probe. In analytical chemistry, this compound has been used as a standard for high-performance liquid chromatography.

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been suggested that this compound acts as a fluorescent probe by binding to DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole. One direction is to further investigate its potential as an anticancer agent and develop more effective derivatives. Another direction is to study its potential as a fluorescent probe for DNA and RNA. Additionally, research could focus on improving the solubility of this compound to make it more accessible for lab experiments. Overall, the study of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has great potential for further scientific research and applications.

Synthesis Methods

The synthesis method of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole involves the condensation of 2-amino-5-methylphenol and 3-(4-nitrophenoxy)benzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.

properties

IUPAC Name

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-13-5-10-19-18(11-13)21-20(26-19)14-3-2-4-17(12-14)25-16-8-6-15(7-9-16)22(23)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWQIBQIUIWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

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